Desacetyl-7-desmethyl Agomelatine Hydrobromide
Overview
Description
Desacetyl-7-desmethyl Agomelatine Hydrobromide is a biochemical used for proteomics research . It is an analogue of Agomelatine .
Chemical Reactions Analysis
Desacetyl-7-desmethyl Agomelatine Hydrobromide is a compound with the molecular formula C12H14BrNO . It is a potent agonist at melatonin MT1 and MT2 receptors and a neutral antagonist at 5-HT2C receptors .Physical And Chemical Properties Analysis
Desacetyl-7-desmethyl Agomelatine Hydrobromide has a molecular weight of 268.15 g/mol . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 267.02588 g/mol . Its topological polar surface area is 46.2 Ų .Scientific Research Applications
Melatonergic Modulation in Depression and Other Disorders
Desacetyl-7-desmethyl Agomelatine Hydrobromide is recognized for its melatonergic modulation. It primarily acts as an MT1/MT2 agonist and 5-HT2C antagonist. This dual action contributes to its effectiveness in treating major depressive disorder, potentially offering a unique approach to managing depression and other therapeutic targets. The drug's interaction with melatonin receptors helps synchronize circadian rhythms, which are often disrupted in depression. There's also evidence suggesting its potential use in treating Seasonal Affective Disorder (SAD), Alzheimer’s, ADHD, and various anxiety disorders, indicating a broader spectrum of application beyond just depression (Fornaro et al., 2010).
Neurodegenerative Diseases and Memory Disorders
Research has highlighted the potential of Desacetyl-7-desmethyl Agomelatine Hydrobromide in the treatment of memory disorders associated with neurodegenerative diseases. The drug's pro-chronobiological activity, through its agonistic effect on melatonin receptors and antagonism of 5-hydroxytryptamine 2C receptors, contributes to reconstructing sleep-wake rhythms and normalizing circadian disturbances. This effect, combined with the enhancement of dopamine and noradrenaline release in the prefrontal cortex, positions the drug as a unique pharmacological agent potentially beneficial in treating psychiatric and circadian-rhythm sleep disorders, memory impairment, and cognitive impairment found in neurodegenerative and psychiatric diseases (Su et al., 2022).
Antidepressant Efficacy and Tolerability
Desacetyl-7-desmethyl Agomelatine Hydrobromide's antidepressant efficacy has been assessed through various studies, demonstrating modest but statistically significant benefits over placebos in certain trials. Its tolerability profile is generally favorable compared to other antidepressants, highlighting its potential as an alternative treatment for patients who do not respond to or cannot tolerate other drugs. The unique pharmacology of Desacetyl-7-desmethyl Agomelatine Hydrobromide, particularly its melatonergic agonist properties, might offer a promising and well-tolerated medication option for major depressive disorder, though more extensive trials are needed for a comprehensive understanding of its efficacy and safety (Howland, 2011).
Future Directions
properties
IUPAC Name |
8-(2-aminoethyl)naphthalen-2-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKMSWFEISQKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetyl-7-desmethyl Agomelatine Hydrobromide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.